molecular formula C4H4ClNO3 B130678 4-(Chloromethyl)-2,5-oxazolidinedione CAS No. 3981-41-7

4-(Chloromethyl)-2,5-oxazolidinedione

Cat. No. B130678
CAS RN: 3981-41-7
M. Wt: 149.53 g/mol
InChI Key: ALQADUBZEIRDQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the study of how the compound is synthesized from its constituent elements or from other compounds. It includes the reactants used, the conditions under which the reaction occurs, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the type of bonds (covalent, ionic, etc.) that hold these atoms together. Techniques used can include X-ray crystallography, NMR spectroscopy, etc .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reagents and conditions that cause the compound to react, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, reactivity, etc .

Scientific Research Applications

Synthesis and Medicinal Chemistry

4-(Chloromethyl)-2,5-oxazolidinedione serves as an intermediate in the synthesis of various pharmacologically active compounds. For instance, it has been employed in the creation of enantiomerically pure derivatives used for evaluating antidiabetic activities. These derivatives have shown potent glucose- and lipid-lowering activities in diabetic animal models, with some oxazolidinediones outperforming established treatments like pioglitazone in terms of potency and efficacy (Momose et al., 2002). Furthermore, oxazolidinediones have been identified as a new zinc-binding chemotype, suggesting potential applications in developing inhibitors for zinc metalloenzymes, a critical area in medicinal chemistry (Chrysanthopoulos et al., 2017).

Organic Synthesis

In organic synthesis, this compound has been utilized in novel methodologies for the stereoselective synthesis of functionalized oxazolidinones, showcasing its versatility in constructing complex chiral molecules. These methods have facilitated the synthesis of compounds with significant biological activity, including L-homophenylalaninol analogues, demonstrating the utility of 4-(Chloromethyl)-2,5-oxazolidinedione in producing biologically relevant molecules (Park et al., 2003). Additionally, it has been used in one-pot synthesis approaches for creating 3-unsubstituted-2,4-oxazolidinediones from α-hydroxyesters, streamlining the production of pharmaceutically interesting molecules and demonstrating its role in enhancing synthetic efficiency (Li et al., 2009).

Structural Chemistry

The structural properties of 4-(Chloromethyl)-2,5-oxazolidinedione derivatives have been a subject of interest, particularly in understanding the stereochemistry and isomerism inherent to substituted oxazolidines. Studies have elucidated the preferred configurations and isomeric behaviors of these compounds, contributing to a deeper understanding of their chemical behavior and potential as chiral auxiliaries in organic synthesis (Bulatova et al., 2001).

Safety And Hazards

This involves understanding the safety measures needed to handle the compound and the potential hazards it poses. Material Safety Data Sheets (MSDS) are often used as a source of this information .

Future Directions

This involves discussing potential future research directions or applications of the compound. This could be based on current research trends, gaps in knowledge, or novel applications .

properties

IUPAC Name

4-(chloromethyl)-1,3-oxazolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO3/c5-1-2-3(7)9-4(8)6-2/h2H,1H2,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQADUBZEIRDQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(=O)OC(=O)N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30617761
Record name 4-(Chloromethyl)-1,3-oxazolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2,5-oxazolidinedione

CAS RN

3981-41-7
Record name 4-(Chloromethyl)-1,3-oxazolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound is prepared by the procedure of Example 50 using 1.24 g of 2-chloro-L-alanine, 16 ml of 1.93M phosgene in toluene and 55 ml of tetrahydrofuran to give 0.150 g of the desired product.
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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